Iloperidone hydrochloride

Description

Properties

IUPAC Name |

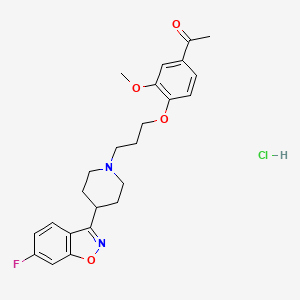

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGACDTCLJARDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Iloperidone hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Iloperidone (B1671726) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia in adults and for the acute treatment of manic or mixed episodes associated with bipolar I disorder.[1][2] Structurally a piperidinyl-benzisoxazole derivative, its therapeutic efficacy is rooted in a complex and multi-faceted interaction with various neurotransmitter receptors.[3][4] This technical guide provides a detailed examination of the core mechanism of action of iloperidone, its comprehensive receptor binding profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: A D₂/5-HT₂A Antagonist

The precise mechanism of action of iloperidone in treating schizophrenia and bipolar disorder has not been fully elucidated, but its therapeutic effects are believed to be mediated primarily through a combination of dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂A) receptor antagonism.[1][4][5] This dual antagonism is a hallmark of atypical antipsychotics, thought to contribute to a favorable balance of efficacy against psychotic symptoms with a reduced liability for extrapyramidal side effects (EPS) compared to first-generation agents.[5][6]

-

Dopamine D₂ Receptor Antagonism : The antipsychotic efficacy of many neuroleptics correlates strongly with their ability to block D₂ receptors in the brain's mesolimbic pathway.[6] An overactivity of dopamine signaling in this region is hypothesized to underlie the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[2][6] By antagonizing D₂ receptors, iloperidone reduces this excessive dopaminergic activity, thereby mitigating these symptoms.[6]

-

Serotonin 5-HT₂A Receptor Antagonism : Potent 5-HT₂A receptor blockade is a key feature that distinguishes atypical from typical antipsychotics. This action is thought to contribute to efficacy against "negative" symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits associated with schizophrenia.[2][6] Furthermore, 5-HT₂A antagonism can indirectly increase dopamine release in other brain regions, such as the nigrostriatal and prefrontal pathways. This localized increase in dopamine is believed to counteract the effects of D₂ blockade in the striatum, leading to a lower incidence of EPS.[7]

Quantitative Receptor Binding Profile

Iloperidone's pharmacodynamic profile is characterized by its affinity for a wide range of neurotransmitter receptors. The binding affinities, expressed as inhibitor constant (Kᵢ) values, quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity. The comprehensive receptor binding profile of iloperidone is summarized in Table 1.

Table 1: Iloperidone Hydrochloride Receptor Binding Affinity Profile

| Receptor Family | Receptor Subtype | Iloperidone Kᵢ (nM) | Reference(s) |

|---|---|---|---|

| Dopamine | D₁ | 216 | [3][8] |

| D₂ | 6.3 | [3][8] | |

| D₃ | 7.1 | [3][9][10] | |

| D₄ | 25 | [8][9] | |

| Serotonin | 5-HT₁A | 168 | [3][8] |

| 5-HT₂A | 5.6 | [3][8][9] | |

| 5-HT₂C | 42.8 | [9] | |

| 5-HT₆ | 42.7 - 43 | [8][9][11] | |

| 5-HT₇ | 21.6 - 22 | [8][9][11] | |

| Adrenergic | α₁ | 0.36 | [3][11] |

| α₂A | >100 | [11] | |

| α₂B | >100 | [11] | |

| α₂C | 7.79 (pKi) | [8] | |

| β₁ | >100 | [11] | |

| β₂ | >100 | [11] | |

| Histamine (B1213489) | H₁ | 437 | [3] |

| Muscarinic | M₁-M₅ | >1000 |[3][12] |

Note: Data compiled from multiple sources. A pKi value was converted from the original source for consistency where necessary.

Notably, iloperidone exhibits the highest affinity for the adrenergic α₁ receptor, followed by high affinity for the 5-HT₂A, D₂, and D₃ receptors.[3][12] Its low affinity for histamine H₁ and negligible affinity for muscarinic cholinergic receptors suggests a lower risk of side effects such as sedation, weight gain, and anticholinergic symptoms (e.g., dry mouth, blurred vision) compared to some other antipsychotics.[3]

Key Signaling Pathways and Visualization

The therapeutic and adverse effects of iloperidone can be understood by examining its impact on key intracellular signaling pathways following receptor antagonism.

Dopamine D₂ Receptor Signaling

D₂ receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors by dopamine typically inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Iloperidone, as an antagonist, blocks dopamine from binding to the D₂ receptor, thereby preventing this inhibitory cascade and leading to a relative normalization of downstream signaling.

Iloperidone's antagonism of the Dopamine D₂ receptor signaling pathway.

Serotonin 5-HT₂A Receptor Signaling

5-HT₂A receptors are GPCRs coupled to Gαq/11 proteins. When activated by serotonin, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC), respectively. Iloperidone's antagonism at this receptor blocks this cascade. This action in the prefrontal cortex is thought to increase downstream dopamine release in the striatum, mitigating EPS.[7]

Iloperidone's antagonism of the Serotonin 5-HT₂A receptor signaling pathway.

Adrenergic α₁ Receptor Signaling

Iloperidone's most potent binding affinity is for the α₁-adrenergic receptor.[7] These receptors, also coupled to Gαq/11 proteins, are involved in regulating vascular tone. Antagonism of α₁ receptors on vascular smooth muscle cells prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a potential drop in blood pressure.[6] This mechanism is the primary cause of orthostatic hypotension, a notable side effect of iloperidone that necessitates slow dose titration.[4][13] However, this potent α₁ antagonism may also contribute to the low EPS profile by further modulating dopamine release in the striatum.[7][14]

Iloperidone's antagonism of the Adrenergic α₁ receptor pathway.

Role of Metabolites

Iloperidone is extensively metabolized in the liver, primarily via three pathways: carbonyl reduction to P88, CYP2D6-mediated hydroxylation to P95, and CYP3A4-mediated O-demethylation.[1][15] The two major metabolites are P88 and P95.[1] The P88 metabolite is pharmacologically active, with an in vitro receptor binding profile that is comparable to the parent drug, and it is likely to contribute to the overall clinical effect of iloperidone.[1][8] In contrast, the P95 metabolite has significantly lower affinity for key receptors and is unlikely to contribute meaningfully to the therapeutic action.[8]

Table 2: Receptor Binding Profile of Iloperidone's Major Active Metabolite (P88)

| Receptor Subtype | P88-8991 pKᵢ | Reference(s) |

|---|---|---|

| 5-HT₂A | 9.56 | [8] |

| D₂A | 7.80 | [8] |

| Adrenergic α₁ | 8.08 | [8] |

| Adrenergic α₂C | 7.79 |[8] |

Note: Data presented as pKᵢ values as reported in the source material.

Experimental Protocols: Radioligand Binding Assay

The receptor binding affinities (Kᵢ values) of iloperidone and its metabolites are determined using in vitro competitive radioligand binding assays.[11] This methodology is the gold standard for quantifying the interaction between a drug and its target receptor.[11]

Detailed Methodology

1. Materials and Reagents:

-

Membrane Preparations: Homogenates from cultured cell lines stably expressing a single human receptor subtype (e.g., D₂, 5-HT₂A) or from specific brain regions of laboratory animals.[10][11]

-

Radioligand: A high-affinity ligand for the receptor of interest that has been labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: this compound of known concentration, serially diluted.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other additives to optimize binding.

-

Filtration System: Glass fiber filters and a vacuum manifold system.[11]

-

Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.[11]

2. Assay Procedure:

-

Incubation: The membrane preparation is incubated in assay tubes or microplates with a fixed, low concentration (typically at or below the Kₔ) of the radioligand and varying concentrations of the unlabeled test compound (iloperidone).[11][16] Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a very high concentration of an unlabeled ligand.[16] The incubation is carried out at a controlled temperature for a duration sufficient to reach binding equilibrium.[11]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold.[11] This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[11]

-

Washing: The filters are immediately washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: The filters are placed in scintillation vials with liquid scintillation cocktail, and the radioactivity on each filter is measured using a scintillation counter.[11] The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptors.[11]

3. Data Analysis:

-

The raw data (counts per minute) are converted to the percentage of specific binding of the radioligand at each concentration of iloperidone.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the iloperidone concentration.

-

Non-linear regression analysis is used to fit the data and determine the IC₅₀ value, which is the concentration of iloperidone that inhibits 50% of the specific binding of the radioligand.[11]

-

The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[11]

Generalized workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound is complex, defined by its multi-receptor binding profile. Its primary therapeutic efficacy in schizophrenia and bipolar disorder is attributed to a potent and balanced antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1][2] This core mechanism is supplemented by high-affinity antagonism of the adrenergic α₁ receptor, which contributes to both its low extrapyramidal symptom liability and its notable side effect of orthostatic hypotension.[3][7][14] The presence of a major active metabolite, P88, with a similar receptor binding profile suggests it likely contributes to the overall clinical pharmacology of the drug.[8] A thorough understanding of this intricate pharmacodynamic profile is essential for optimizing its clinical application and for guiding the development of future psychotropic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Iloperidone used for? [synapse.patsnap.com]

- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 7. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. benchchem.com [benchchem.com]

- 12. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage [medicinenet.com]

- 14. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Iloperidone Hydrochloride: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone (B1671726) is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] As a piperidinyl-benzisoxazole derivative, its therapeutic efficacy is rooted in a complex and multi-faceted interaction with a range of neurotransmitter receptors.[3] This technical guide provides an in-depth exploration of the pharmacological profile of iloperidone hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms of action.

Mechanism of Action

The precise mechanism of action of iloperidone, like other antipsychotics, is not fully elucidated. However, it is widely believed that its therapeutic effects are mediated through a combination of antagonist activities at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to the management of both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.[4][5] Additionally, iloperidone exhibits significant antagonism at α1-adrenergic receptors, which is associated with the side effect of orthostatic hypotension.[4]

Receptor Binding Affinity

Iloperidone's pharmacological activity is characterized by its high affinity for several key receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of iloperidone for a range of human receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Iloperidone Ki (nM) |

| Dopamine Receptors | |

| D2 | 6.3 |

| D3 | 7.1 |

| D4 | 25 |

| Serotonin Receptors | |

| 5-HT1A | 168 |

| 5-HT2A | 5.6 |

| 5-HT2C | 42.8 |

| 5-HT6 | 42.7 |

| 5-HT7 | 21.6 |

| Adrenergic Receptors | |

| α1 | 0.36 |

| α2C | - |

| Histamine Receptors | |

| H1 | - |

| Muscarinic Receptors | |

| M1-M5 | >1000 |

Data compiled from multiple sources.[6] A hyphen (-) indicates that specific data was not consistently available in the reviewed literature.

Signaling Pathways

Iloperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades. The following diagrams illustrate the simplified primary signaling pathways affected by iloperidone.

Pharmacokinetics

The pharmacokinetic profile of iloperidone is characterized by good oral absorption, extensive metabolism, and a half-life that supports twice-daily dosing. The metabolism of iloperidone is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).

| Pharmacokinetic Parameter | Value |

| Absorption | |

| Bioavailability | ~96% (tablet vs. oral solution) |

| Tmax (single dose) | 2-4 hours |

| Tmax (multiple doses) | 1.5 hours |

| Effect of Food | Negligible effect on Cmax and AUC; may delay Tmax |

| Distribution | |

| Apparent Volume of Distribution | 1340 - 2800 L |

| Protein Binding | ~95% |

| Metabolism | |

| Primary Pathways | Carbonyl reduction, CYP2D6-mediated hydroxylation, CYP3A4-mediated O-demethylation |

| Major Metabolites | P88 (active), P95 |

| Elimination | |

| Elimination Half-life (Iloperidone) | 18 hours (EMs), 33 hours (PMs) |

| Elimination Half-life (P88) | 26 hours (EMs), 37 hours (PMs) |

| Elimination Half-life (P95) | 23 hours (EMs), 31 hours (PMs) |

| Route of Excretion | Primarily renal |

Data compiled from multiple sources.[3][7]

Metabolism

Iloperidone is extensively metabolized in the liver via three main pathways: carbonyl reduction to its active metabolite P88, hydroxylation mediated by CYP2D6 to P95, and O-demethylation via CYP3A4.[3][8] The interplay of these pathways, particularly the genetic variability in CYP2D6 activity, is a key determinant of iloperidone's plasma concentrations and, consequently, its efficacy and tolerability.[8]

Experimental Protocols

Radioligand Binding Assays

The determination of iloperidone's receptor binding affinities (Ki values) is typically performed using competitive radioligand binding assays. While specific protocols for every reported Ki value for iloperidone are not publicly available in extensive detail, the following represents a generalized, yet detailed, methodology representative of the techniques employed.[9]

Objective: To determine the binding affinity (Ki) of iloperidone for a specific receptor (e.g., dopamine D2, serotonin 5-HT2A).

Materials:

-

Receptor Source: Membranes from cultured cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized tissue from specific brain regions of laboratory animals (e.g., rat striatum for D2 receptors).[9]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM haloperidol (B65202) for D2 receptors).

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other components to ensure optimal receptor binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand, the receptor membrane preparation, and varying concentrations of iloperidone.

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of iloperidone to generate a competition curve. The IC50 value (the concentration of iloperidone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

In Vitro Cytochrome P450 Inhibition Assay

The potential of iloperidone to cause drug-drug interactions by inhibiting CYP enzymes is assessed using in vitro assays with human liver microsomes or recombinant human CYP enzymes.[8][11]

Objective: To determine the inhibitory constant (Ki) and mechanism of inhibition of iloperidone on major CYP isoforms (e.g., CYP2D6, CYP3A4).

Materials:

-

Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., baculovirus-insect cell expressed).

-

Probe Substrates: Specific substrates for each CYP isoform being tested (e.g., bufuralol (B1668043) for CYP2D6, testosterone (B1683101) for CYP3A4).[11]

-

Cofactors: NADPH-generating system.

-

Test Compound: this compound.

-

Analytical System: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the formation of the metabolite of the probe substrate.

Procedure:

-

Incubation: A reaction mixture is prepared containing HLM or recombinant CYP enzymes, the probe substrate, and the NADPH-generating system in a buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C.

-

Inhibition: Varying concentrations of iloperidone are added to the reaction mixtures.

-

Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.

-

Reaction Termination: After a specific incubation time, the reaction is stopped (e.g., by adding a cold organic solvent).

-

Sample Processing: The samples are processed (e.g., centrifuged) to remove proteins.

-

Analysis: The supernatant is analyzed by HPLC-MS/MS to measure the concentration of the metabolite formed from the probe substrate.

-

Data Analysis: The rate of metabolite formation is plotted against the concentration of iloperidone. The IC50 value is determined. To determine the mechanism of inhibition and the Ki value, experiments are repeated with varying concentrations of both the probe substrate and iloperidone, and the data are fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed-type) using graphical methods (e.g., Dixon plots) and non-linear regression analysis.[8][11]

In Vivo Animal Models: Prepulse Inhibition (PPI)

Prepulse inhibition of the acoustic startle reflex is a widely used animal model to screen for antipsychotic activity.[5][12] Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by pharmacological agents.

Objective: To evaluate the ability of iloperidone to reverse pharmacologically induced deficits in PPI in rats.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

PPI-disrupting agents: Dopamine agonists (e.g., apomorphine), NMDA antagonists (e.g., phencyclidine [PCP]), or α1-adrenergic agonists (e.g., cirazoline).[12][13]

-

Test Compound: this compound.

-

Startle Apparatus: A device to deliver acoustic stimuli (prepulse and pulse) and measure the startle response.

Procedure:

-

Acclimation: Animals are acclimated to the startle chambers.

-

Drug Administration: Animals are pre-treated with either vehicle or iloperidone at various doses, followed by the administration of the PPI-disrupting agent.

-

Testing: The animals are placed in the startle apparatus and subjected to a series of trials, including pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.

-

Data Collection: The startle amplitude is recorded for each trial.

-

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The effect of iloperidone on reversing the PPI deficit induced by the pharmacological challenge is then statistically analyzed. A study found that iloperidone (1 and 3 mg/kg) was effective in preventing PPI deficits induced by apomorphine (B128758) and PCP in rats.[12][13] A lower dose of iloperidone (0.3 mg/kg) also prevented cirazoline-induced PPI deficits.[12][13]

Clinical Trials

Phase III Study in Schizophrenia (NCT00188237 - Example)

Objective: To evaluate the efficacy and safety of iloperidone in the treatment of acute exacerbations of schizophrenia.[1][14]

Design: A multicenter, randomized, double-blind, placebo- and active-controlled (e.g., ziprasidone) study.[1][7]

Participants: Adults aged 18-65 with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation.[1]

Intervention:

-

Iloperidone (target dose, e.g., 24 mg/day, administered twice daily).[7]

-

Active comparator (e.g., ziprasidone (B1663615) 160 mg/day).[7]

-

Placebo.

Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[1][14]

Secondary Outcome Measures:

-

Change from baseline in PANSS subscale scores (positive, negative, general psychopathology).

-

Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale.

Safety Assessments: Monitoring of adverse events, vital signs (including orthostatic hypotension), weight, ECGs (for QTc interval prolongation), and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale, Barnes Akathisia Rating Scale, and Abnormal Involuntary Movement Scale).[15][16]

Phase III Study in Bipolar Mania (NCT04819776)

Objective: To evaluate the efficacy and safety of iloperidone for the acute treatment of manic or mixed episodes associated with Bipolar I Disorder.[15][17][18]

Design: A multicenter, randomized, double-blind, placebo-controlled study.[15][17]

Participants: Adults aged 18-65 with a DSM-5 diagnosis of Bipolar I Disorder, currently experiencing a manic or mixed episode, with a Young Mania Rating Scale (YMRS) total score ≥ 20.[19]

Intervention:

-

Iloperidone (up to 24 mg/day, administered twice daily, with a slow titration schedule to mitigate orthostatic hypotension).[15][17]

-

Placebo.

Primary Outcome Measure: Change from baseline to week 4 in the YMRS total score.[15][17]

Secondary Outcome Measures:

-

Change from baseline in the Clinical Global Impressions-Severity (CGI-S) scale.[15][17]

-

Change from baseline in the Clinical Global Impression of Change (CGI-C) scale.[15]

Safety Assessments: Similar to the schizophrenia trials, with a particular focus on monitoring for tachycardia, dizziness, dry mouth, weight gain, and somnolence, which were the most common adverse events observed.[15][17] The protocol includes specific procedures for assessing orthostatic response.[15]

Conclusion

This compound possesses a distinct pharmacological profile characterized by potent antagonism at dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. Its pharmacokinetics are well-defined, with metabolism primarily governed by CYP2D6 and CYP3A4, highlighting the importance of considering patient genotype. The extensive preclinical and clinical research, outlined in the methodologies above, has established its efficacy in treating schizophrenia and bipolar mania. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational data and procedural insights necessary for the continued study and application of iloperidone and the development of future antipsychotic agents.

References

- 1. Efficacy and Safety of Iloperidone Compared With Placebo and Active Control in Subjects With Acute Schizophrenia [ctv.veeva.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Efficacy of iloperidone in the treatment of schizophrenia: initial phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatrist.com [psychiatrist.com]

- 16. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 17. Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Iloperidone Hydrochloride and Dopamine D2 Receptor Antagonism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone (B1671726) is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3] Its therapeutic efficacy is believed to be mediated primarily through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][2][4][5][6][7] This document provides a detailed technical examination of iloperidone's interaction with the dopamine D2 receptor, encompassing its binding affinity, downstream signaling effects, the experimental protocols used for its characterization, and its in vivo receptor occupancy. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of iloperidone's core mechanism of action.

Introduction to Iloperidone's Mechanism of Action

Iloperidone, a piperidinyl-benzisoxazole derivative, is an atypical antipsychotic medication.[1][3][8] The precise mechanism of action for iloperidone in treating schizophrenia is not fully elucidated, but its therapeutic effects are strongly attributed to its antagonist activity at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1][2][4][5][6] The hyperdopaminergic state in certain brain regions is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[5][6] By blocking D2 receptors, iloperidone modulates this overactive dopamine signaling, thereby mitigating these symptoms.[5][6]

Its simultaneous potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics, a characteristic believed to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms compared to first-generation antipsychotics.[5][9]

Quantitative Receptor Binding Profile

Iloperidone's pharmacological profile is defined by its binding affinities for a range of neurotransmitter receptors. The inhibition constant (Ki) is a measure of a drug's binding affinity, where a lower Ki value indicates a higher affinity. Iloperidone demonstrates a high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors.

Table 1: Iloperidone Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Reference(s) |

|---|---|---|

| Dopamine D2 | 6.3 | [10] |

| Dopamine D3 | 7.1 | [10][11] |

| Dopamine D4 | 25 | [10][11] |

| Dopamine D1 | 216 | [7][10] |

| Serotonin 5-HT2A | 5.6 | [10][11] |

| Serotonin 5-HT6 | 43 | [10] |

| Serotonin 5-HT7 | 22 | [10] |

| Serotonin 5-HT1A | 168 | [7][10] |

| Norepinephrine α1 | 36 |[10] |

This table synthesizes data from multiple sources. Ki values can vary between studies based on experimental conditions.

Dopamine D2 Receptor Signaling Pathway and Iloperidone's Role

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein.[12] Activation by its endogenous ligand, dopamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Iloperidone, as a competitive antagonist, binds to the D2 receptor but does not activate it, thereby blocking dopamine from binding and initiating this signaling pathway.

Caption: Iloperidone antagonism of the D2 receptor signaling pathway.

Experimental Protocols

The characterization of iloperidone's D2 receptor antagonism relies on standardized in vitro and in vivo experimental procedures.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (iloperidone) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of iloperidone for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2L receptor.[11][13][14]

-

Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.[15]

-

Test Compound: Iloperidone hydrochloride.

-

Non-specific Binding Agent: A high concentration of a known D2 antagonist (e.g., 10 µM Spiperone or Haloperidol) to determine binding to non-receptor sites.[15]

-

Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with physiological salts).

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Preparation: Prepare serial dilutions of iloperidone.

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of iloperidone.[13] A set of tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific agent) are also prepared.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[13][15]

-

Separation: Rapidly filter the contents of each tube through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the iloperidone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of iloperidone that inhibits 50% of the specific radioligand binding) from this curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

-

Caption: General experimental workflow for a radioligand binding assay.

In Vitro Functional Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For the D2 receptor, this often involves measuring changes in cAMP levels.

Objective: To determine the functional antagonist potency of iloperidone by measuring its ability to reverse dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the human D2 receptor (e.g., DRD2 Nomad Cell Line).[12]

-

Agonist: Dopamine.[12]

-

Antagonist: Iloperidone.

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., using fluorescence, HTRF, or ELISA).

-

Instrumentation: Microplate reader compatible with the detection kit.

Methodology:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a multi-well plate and culture overnight.[16]

-

Antagonist Pre-incubation: Treat the cells with varying concentrations of iloperidone and incubate for a pre-determined time (e.g., 15-30 minutes).[16]

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80, the concentration that gives 80% of the maximal response) to the wells to stimulate the D2 receptors.[16]

-

Incubation: Incubate for a specific period to allow for changes in intracellular cAMP levels.[16]

-

Lysis and Detection: Lyse the cells and use the cAMP detection kit to measure the cAMP concentration in each well according to the manufacturer's protocol.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the iloperidone concentration. The resulting sigmoidal curve allows for the determination of an IC50 value, representing the concentration of iloperidone that reverses 50% of the agonist's effect.

In Vivo Dopamine D2 Receptor Occupancy

In a clinical context, the antipsychotic effect of drugs like iloperidone is closely linked to the extent to which they occupy D2 receptors in the brain. Positron Emission Tomography (PET) is the primary method used to measure this in vivo.

-

Therapeutic Window: PET studies have established a "therapeutic window" for D2 receptor occupancy. Optimal antipsychotic efficacy is generally achieved when occupancy is between 65% and 80%.[17]

-

Side Effects: When D2 receptor occupancy exceeds 80%, the risk of extrapyramidal symptoms (EPS), such as parkinsonism and akathisia, increases substantially.[17]

-

Iloperidone Occupancy: While specific PET data for iloperidone is less abundant compared to other antipsychotics, its clinical dosing is targeted to achieve occupancy within this therapeutic window.[18][19] A systematic review noted that the quality of findings for iloperidone's dose-occupancy relationship was very low, highlighting a need for more research in this specific area.[18][19]

Metabolism and Metabolite Activity

Iloperidone is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction, hydroxylation (via CYP2D6), and O-demethylation (via CYP3A4).[1][3][4] This process yields two major active metabolites, P88 and P95.[1][3][4]

-

Metabolite P88 (Reduced Iloperidone): This active metabolite has an in vitro receptor binding profile that is comparable to the parent drug, iloperidone.[4][20] It readily crosses the blood-brain barrier and is believed to contribute significantly to the drug's overall antipsychotic activity.[3][20]

-

Metabolite P95: This metabolite does not readily penetrate the central nervous system and is thought to contribute more to the drug's peripheral side effect profile rather than its therapeutic action.[3]

Conclusion

This compound's therapeutic action in schizophrenia is fundamentally linked to its high-affinity antagonism of the dopamine D2 receptor. Quantitative binding assays confirm its potent interaction, and functional assays demonstrate its ability to block dopamine-mediated signaling cascades. Its profile as a D2/5-HT2A antagonist places it firmly within the class of atypical antipsychotics. The clinical dosing strategy for iloperidone aims to achieve a therapeutic level of D2 receptor occupancy in the brain, balancing efficacy with the risk of side effects. Further research, particularly high-quality PET imaging studies, will continue to refine our understanding of the precise relationship between iloperidone dosage, D2 receptor occupancy, and clinical outcomes.

References

- 1. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 6. What is Iloperidone used for? [synapse.patsnap.com]

- 7. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An assessment of iloperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdn-links.lww.com [cdn-links.lww.com]

- 16. benchchem.com [benchchem.com]

- 17. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

Iloperidone Hydrochloride's High-Affinity Binding to the Serotonin 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 11, 2025

This technical guide provides an in-depth analysis of the binding affinity of iloperidone (B1671726) hydrochloride for the serotonin (B10506) 5-HT2A receptor, a key interaction in its mechanism of action as an atypical antipsychotic. This document details the quantitative binding data, the experimental methodologies used to determine these values, and the associated intracellular signaling pathways.

Core Data Presentation: 5-HT2A Receptor Binding Affinity

Iloperidone exhibits a high affinity for the human serotonin 5-HT2A receptor, a characteristic shared by many atypical antipsychotic drugs. This interaction is believed to contribute significantly to its therapeutic effects. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki (nM) | Cell Line | Reference |

| Iloperidone | Human Serotonin 5-HT2A | 5.6 | Stably expressing human 5-HT2A receptors | [Kongsamut et al., 1996][1] |

Experimental Protocols: Radioligand Binding Assay

The determination of iloperidone's binding affinity for the 5-HT2A receptor is primarily achieved through in vitro competitive radioligand binding assays. The following protocol is a generalized representation of the methodology typically employed.

Objective:

To determine the binding affinity (Ki) of iloperidone for the human 5-HT2A receptor by measuring its ability to displace a specific radioligand.

Materials and Reagents:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

-

Test Compound: Iloperidone hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with divalent cations (e.g., 5 mM MgCl2) at a physiological pH (e.g., 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: The cell line expressing the 5-HT2A receptor is cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([3H]ketanserin), and varying concentrations of the unlabeled test compound (iloperidone). Control wells are included to measure total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of iloperidone. A competition binding curve is generated by plotting the percent specific binding against the logarithm of the iloperidone concentration. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of iloperidone that inhibits 50% of the specific binding of [3H]ketanserin.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of iloperidone.

-

[L] is the concentration of the radioligand ([3H]ketanserin) used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the 5-HT2A receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the 5-HT2A receptor and the workflow of the competitive radioligand binding assay.

Conclusion

The high-affinity antagonism of iloperidone at the serotonin 5-HT2A receptor is a cornerstone of its pharmacological profile. The quantitative data, derived from robust in vitro radioligand binding assays, provide a clear measure of this interaction. Understanding the intricacies of the associated Gq/11 and β-arrestin signaling pathways offers further insight into the potential downstream consequences of this receptor blockade. This technical guide serves as a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of iloperidone's mechanism of action and aiding in the exploration of novel therapeutics targeting the serotonergic system.

References

Iloperidone Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone (B1671726) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. This technical guide provides a comprehensive overview of the discovery and synthesis of its hydrochloride salt. It details the pharmacological mechanism of action, focusing on its dual antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Furthermore, this document outlines two distinct synthetic pathways to Iloperidone hydrochloride: a novel four-step synthesis and a more streamlined one-pot process. Detailed experimental protocols, quantitative data on reaction yields and purity, and analytical methodologies for quality control are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of antipsychotic drugs.

Discovery and Pharmacological Profile

Iloperidone, developed by Vanda Pharmaceuticals, was first approved by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of schizophrenia.[1] Its approval was later expanded in 2024 to include the treatment of manic or mixed episodes associated with bipolar I disorder.[1]

Mechanism of Action

Iloperidone is classified as an atypical antipsychotic due to its distinct receptor binding profile. Its therapeutic effects are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] The antagonism of D2 receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5] Simultaneously, the blockade of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3] Iloperidone also exhibits affinity for adrenergic receptors, which may contribute to its overall pharmacological profile.[2]

The signaling pathway of Iloperidone's primary mechanism of action can be visualized as follows:

Synthesis of this compound

Two notable synthetic routes for Iloperidone have been reported: a novel four-step synthesis and a one-pot synthesis. Both methods ultimately yield the desired product, with variations in intermediate steps, overall yield, and process efficiency.

Novel Four-Step Synthesis

A recently developed process synthesizes Iloperidone starting from 2,4-difluorophenyl-(4-piperidinyl) methanone (B1245722) hydrochloride. This pathway involves four key chemical transformations: oximation, ring-closure, N-alkylation, and a Mitsunobu reaction.

The general workflow for this synthesis is depicted below:

Step 1: Oximation

-

Reactants: 2,4-difluorophenyl-(4-piperidinyl) methanone hydrochloride and hydroxylamine (B1172632) hydrochloride.

-

Solvent: Ethanol.

-

Procedure: The reactants are refluxed in ethanol for 10 hours.

Step 2: Ring-Closure

-

Reactant: The oxime intermediate from Step 1.

-

Reagent: 5% aqueous sodium hydroxide (B78521) solution.

-

Procedure: The intermediate is refluxed in the NaOH solution for 1 hour to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6][7]

Step 3: N-Alkylation

-

Reactants: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-chloropropanol.

-

Solvent: Acetonitrile (B52724).

-

Catalyst: Potassium iodide.

-

Procedure: The reactants are refluxed in acetonitrile with a catalytic amount of potassium iodide for 24 hours.[6][7]

Step 4: Mitsunobu Reaction

-

Reactants: The N-alkylated intermediate from Step 3, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine.

-

Procedure: The reaction is carried out in an ice bath for 1 hour.[6][7]

The overall yield for this process is approximately 47%, with a final product purity of 99.8%.[6][7] The structures of the main compounds are confirmed by 1H-NMR and HRMS.[6][7]

One-Pot Synthesis

An alternative, more efficient approach is a one-pot synthesis that avoids the isolation of intermediates. This method involves the sequential reaction of 4-hydroxy-3-methoxy acetophenone (B1666503) (acetovanillone), 1-bromo-3-chloropropane (B140262), and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in a single reaction vessel.

-

Reactants: 4-hydroxy-3-methoxy acetophenone, 1-bromo-3-chloropropane, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, and potassium carbonate.

-

Solvents: Acetonitrile and N,N-Dimethylformamide (DMF).

-

Procedure:

-

A mixture of potassium carbonate, acetonitrile, DMF, and 1-bromo-3-chloropropane is prepared.

-

4-hydroxy-3-methoxy acetophenone is added, and the mixture is heated.

-

Upon completion of the first step, additional potassium carbonate and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride are added.

-

The reaction temperature is increased, and upon completion, the inorganic salts are filtered off.

-

The filtrate is concentrated and cooled to induce crystallization of Iloperidone.

-

-

Yield: This method has been reported to achieve a molar yield of up to 74%.

Data Presentation: Synthesis Yields and Purity

| Synthesis Step/Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

| Novel Four-Step Synthesis | ||||

| Oximation | Hydroxylamine hydrochloride, Ethanol | Reflux, 10 h | 83.0 | - |

| Ring-Closure | 5% NaOH (aq) | Reflux, 1 h | 94.5 | - |

| N-Alkylation | 3-chloropropanol, ACN, KI | Reflux, 24 h | 79.1 | - |

| Mitsunobu Reaction | DIAD, Triphenylphosphine | Ice bath, 1 h | 75.7 | - |

| Overall (Novel Synthesis) | - | - | 47 | 99.8 |

| One-Pot Synthesis | K2CO3, ACN/DMF | 75-95 °C | ~74 | >99 |

Analytical Methodologies

The quality control of this compound in bulk and pharmaceutical dosage forms relies on robust analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for assay and impurity profiling.

Validated HPLC Method for this compound Assay

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of Iloperidone.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: LiChrospher C18 (250 mm x 4.6 mm, 5µm).[3]

-

Mobile Phase: A mixture of Acetonitrile, Methanol, and acetate (B1210297) buffer (50:30:20, v/v/v).[3]

-

Flow Rate: 0.9 ml/min.[3]

-

Detection: UV at 215 nm.[3]

-

Linear Range: 20-100 µg/ml.[3]

The workflow for a typical HPLC analysis is as follows:

Conclusion

The discovery of Iloperidone has provided a valuable therapeutic option for individuals with schizophrenia and bipolar I disorder. The synthetic routes outlined in this guide, particularly the novel four-step and one-pot syntheses, offer viable pathways for its production. The choice of synthesis will depend on factors such as desired scale, cost-effectiveness, and environmental considerations. The analytical methods described are essential for ensuring the quality, purity, and potency of the final drug product, meeting the stringent requirements of regulatory agencies. This technical guide serves as a foundational resource for scientists and researchers in the field of antipsychotic drug development and manufacturing.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2012063269A2 - Process for preparing iloperidone - Google Patents [patents.google.com]

- 7. Novel process for iloperidone synthesis-Academax [academax.com]

Iloperidone hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone (B1671726) is a second-generation atypical antipsychotic agent approved for the management of schizophrenia in adults. Marketed under the brand name Fanapt, it exhibits a unique pharmacological profile characterized by high-affinity antagonism at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for iloperidone hydrochloride.

Chemical Structure and Properties

This compound is the hydrochloride salt of iloperidone. Its chemical structure is characterized by a piperidinyl-benzisoxazole moiety linked to a methoxyacetophenone group.

Chemical Name (IUPAC): 1-(4-{3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one hydrochloride[1]

Chemical Formula: C₂₄H₂₈ClFN₂O₄

Molecular Weight: 462.94 g/mol

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of iloperidone and its hydrochloride salt is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight (Iloperidone free base) | 426.48 g/mol | [2] |

| Melting Point (Iloperidone free base) | 118-120 °C | |

| Solubility | Practically insoluble in water; very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, and methanol. |

Pharmacological Properties

Iloperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Its complex receptor binding profile contributes to its efficacy and side-effect profile.

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of iloperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Iloperidone Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D₂ | 6.3 | [3] |

| D₃ | 7.1 | [3][4] |

| D₄ | 25 | [3][4] |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 168 | [3] |

| 5-HT₂ₐ | 5.6 | [3][4] |

| 5-HT₂c | 42.8 | [4] |

| 5-HT₆ | 43 | [3] |

| 5-HT₇ | 22 | [3] |

| Adrenergic Receptors | ||

| α₁ | 0.36 | [3] |

| Histamine Receptors | ||

| H₁ | >100 | [3] |

Pharmacokinetics

The pharmacokinetic profile of iloperidone has been well-characterized in human studies.

| Parameter | Value (for CYP2D6 Extensive Metabolizers) | Reference(s) |

| Bioavailability (oral) | 96% | [3][5] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2–4 hours | [5] |

| Protein Binding | ~97% | |

| Elimination Half-life | 18–33 hours | [3][5] |

| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | [3][6][7] |

| Major Metabolites | P88 (reduced iloperidone), P95 (hydroxylated iloperidone) | [8] |

| Excretion | Urine (45.1–58.2%) and feces (19.9–22.1%) | [3] |

Signaling Pathways

Iloperidone's antagonism of dopamine D2 and serotonin 5-HT2A receptors modulates downstream signaling cascades.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of iloperidone to a specific receptor using a competitive radioligand binding assay.[9]

Materials:

-

Membrane Preparation: Homogenates from cells expressing the target receptor or from specific brain regions.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: this compound.

-

Assay Buffer: Buffer appropriate for the specific receptor binding assay.

-

Wash Buffer: Ice-cold buffer to wash the filters.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of iloperidone.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of iloperidone to determine the IC₅₀ value (the concentration of iloperidone that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vitro Metabolic Stability Assay (General Protocol)

This protocol describes a general method for assessing the metabolic stability of iloperidone in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs): Pooled from multiple donors.

-

Iloperidone: Test compound.

-

NADPH Regenerating System: Cofactor for CYP450 enzymes.

-

Phosphate (B84403) Buffer: To maintain pH.

-

Acetonitrile: To stop the reaction and precipitate proteins.

-

LC-MS/MS System: For quantification of the parent compound.

Procedure:

-

Incubation: Pre-incubate HLMs with iloperidone in phosphate buffer.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of remaining iloperidone.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining iloperidone versus time to determine the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Human Pharmacokinetic Study (Bioanalytical Method)

The following provides a summary of a validated LC-MS/MS method for the simultaneous determination of iloperidone and its major metabolites (P88 and P95) in human plasma.[10][11]

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate the analytes from plasma.[10][11]

-

Internal Standard: A deuterated analog of iloperidone is typically used as an internal standard.[10]

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography is employed for the separation of iloperidone and its metabolites.[10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[11]

Validation:

-

The method is validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[10][11]

Conclusion

This compound is an atypical antipsychotic with a well-defined chemical structure and a complex pharmacological profile. Its dual antagonism at dopamine D2 and serotonin 5-HT2A receptors is central to its therapeutic mechanism. The quantitative data on its physicochemical and pharmacokinetic properties, along with the detailed experimental methodologies provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. This comprehensive understanding is crucial for the rational design of new chemical entities and for optimizing the clinical use of iloperidone.

References

- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Iloperidone - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Iloperidone Hydrochloride Metabolites and Their Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone (B1671726) is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its therapeutic effect is mediated not only by the parent drug but also by its active metabolites. Understanding the metabolic pathways of iloperidone and the pharmacological activity of its metabolites is crucial for a comprehensive understanding of its clinical efficacy and safety profile. This technical guide provides an in-depth overview of the metabolism of iloperidone hydrochloride, the activity of its key metabolites, and the experimental methodologies used to characterize them.

Metabolism of Iloperidone

Iloperidone is extensively metabolized in the liver primarily through three main pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[1][2][3] This metabolic activity results in the formation of two major metabolites: P88 (hydroxy iloperidone) and P95 (iloperidone carboxylic acid). The formation of these metabolites is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).[4]

The metabolic conversion of iloperidone is a critical aspect of its pharmacology. The diagram below illustrates the primary metabolic pathways.

Caption: Primary metabolic pathways of iloperidone.

Pharmacokinetics of Iloperidone and its Metabolites

The pharmacokinetic properties of iloperidone and its principal metabolites, P88 and P95, are summarized in the table below. These parameters can vary significantly between individuals, largely due to CYP2D6 metabolizer status.

| Parameter | Iloperidone | P88 (Hydroxy Iloperidone) | P95 (Iloperidone Carboxylic Acid) | Reference |

| Elimination Half-life (t½) in EMs (hours) | 18 | 26 | 23 | [5] |

| Elimination Half-life (t½) in PMs (hours) | 33 | 37 | 31 | [5] |

| Plasma Protein Binding | ~95% | ~95% | ~95% | [5] |

| Blood-Brain Barrier Penetration | Yes | Yes | No | |

| AUC Contribution in EMs | - | 19.5% of total plasma exposure | 47.9% of total plasma exposure | [5] |

| AUC Contribution in PMs | - | 34.0% of total plasma exposure | 25% of total plasma exposure | [2][5] |

Pharmacological Activity of Metabolites

The pharmacological activity of iloperidone's metabolites is a key contributor to the drug's overall clinical effect. The active metabolite, P88, readily crosses the blood-brain barrier and exhibits a receptor binding profile similar to the parent compound. In contrast, P95 does not significantly penetrate the central nervous system and is therefore unlikely to contribute to the antipsychotic efficacy, though it may be involved in peripheral side effects.[6]

Receptor Binding Affinities

The binding affinities (Ki, nM) of iloperidone and its major metabolites for key neurotransmitter receptors are presented below. Lower Ki values indicate higher binding affinity.

| Receptor | Iloperidone (Ki, nM) | P88 (pKi) | P95 (pKi) | Reference |

| Dopamine (B1211576) D2A | Intermediate Affinity | 7.80 | - | [7][8] |

| Dopamine D3 | High Affinity (<10) | - | - | [8] |

| Serotonin (B10506) 5-HT2A | High Affinity (<10) | 9.56 | 8.15 | [7][8][9] |

| Adrenergic α1 | High Affinity | 8.08 | 7.67 | [7][9] |

| Adrenergic α2C | Intermediate Affinity | 7.79 | 7.32 | [7][8][9] |

Note: pKi values from the source have been included. pKi is the negative logarithm of the Ki value.

The antagonism of dopamine D2 and serotonin 5-HT2A receptors is considered the primary mechanism of action for the therapeutic effects of atypical antipsychotics like iloperidone.[10][11] The following diagrams illustrate the general signaling pathways affected by this antagonism.

Caption: Iloperidone's antagonism of the Dopamine D2 receptor signaling pathway.

Caption: Iloperidone's antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols

In Vitro Metabolism of Iloperidone

The following protocol provides a general framework for assessing the in vitro metabolism of iloperidone.

Objective: To determine the metabolic fate of iloperidone and identify the enzymes responsible for its metabolism.

Materials:

-

Iloperidone

-

CYP-specific recombinant enzymes (e.g., CYP2D6, CYP3A4)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., cold acetonitrile)

-

Control and test incubations

Workflow:

Caption: Experimental workflow for in vitro metabolism of iloperidone.

Procedure:

-

Prepare incubation mixtures containing phosphate buffer, HLMs or S9 fractions, and iloperidone at various concentrations.[12]

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 0-60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a cold quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of iloperidone and its metabolites using a validated analytical method such as UPLC-MS/MS.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of iloperidone and its metabolites for specific receptors.

Objective: To quantify the binding affinity (Ki) of test compounds for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors)

-

Iloperidone and its metabolites (P88, P95)

-

Assay buffer

-

Wash buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compounds (iloperidone, P88, P95).

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding).

-

Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]

Quantification of Iloperidone and Metabolites in Plasma by UPLC-MS/MS

This protocol describes a method for the simultaneous quantification of iloperidone, P88, and P95 in plasma samples.[8]

Objective: To accurately measure the concentrations of iloperidone and its major metabolites in plasma for pharmacokinetic studies.

Materials:

-

Plasma samples

-

Iloperidone, P88, and P95 analytical standards

-

Internal standard (IS)

-

Protein precipitation or liquid-liquid extraction solvent (e.g., acetonitrile (B52724) or ethyl acetate)

-

UPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 analytical column

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 100 µL), add the internal standard.

-

Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).

-

Vortex to mix and precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for iloperidone, P88, P95, and the internal standard.

-

Quantification: Construct a calibration curve using known concentrations of the analytical standards. Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

The metabolism of iloperidone to its major metabolites, P88 and P95, plays a significant role in its overall pharmacological profile. The active metabolite P88, which readily enters the central nervous system, contributes to the therapeutic efficacy of iloperidone through its similar high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors. In contrast, the peripherally restricted metabolite P95 is not expected to contribute to the antipsychotic effects but may be involved in some of the drug's side effects. A thorough understanding of the formation and activity of these metabolites, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and clinical application of iloperidone and other novel antipsychotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]